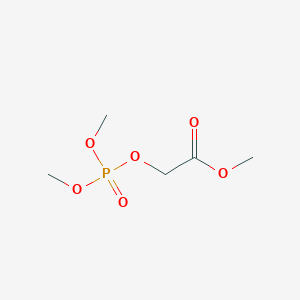
2-Chloro-N-isobutylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-isobutylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Wirkmechanismus
Target of Action
It is a derivative of nicotinamide, which is known to be involved in cellular energy metabolism and dna repair .
Mode of Action
A related compound, n-cyanomethyl-2-chloroisonicotinamide (nci), has been studied for its effects on respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (lox) and peroxidase (pox) in rice plants . These effects were investigated in terms of resistance against rice blast disease .
Biochemical Pathways
Nicotinamide, a related compound, is known to play a crucial role in the cellular energy metabolism and dna repair processes .
Result of Action
The related compound nci has been shown to stimulate respiration in glycolytic processes, enhance the incorporation of acetate into lipids, and augment the activities of lox and pox in rice plants .
Action Environment
Environmental factors such as ph, temperature, salinity, electron donors and acceptors, and oxygen can impact the growth, metabolisms, and dechlorination activities of organohalide-respiring bacteria (ohrb), which may be relevant to the action of halogenated compounds like 2-chloro-n-isobutylnicotinamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isobutylnicotinamide typically involves the reaction of nicotinic acid with thionyl chloride to form 2-chloronicotinic acid. This intermediate is then reacted with isobutylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-isobutylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can lead to the formation of various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-isobutylnicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloronicotinamide
- N-Isobutylnicotinamide
- 2-Chloro-N-methylnicotinamide
Comparison
2-Chloro-N-isobutylnicotinamide is unique due to the presence of both the chlorine atom and the isobutyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown enhanced stability and specific activity in certain applications, making it a valuable compound for research and industrial use .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-4-3-5-12-9(8)11/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMSNVJDMIJWNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235421 |
Source


|
| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59664-43-6 |
Source


|
| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59664-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)







![3-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351438.png)

